1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine
Description
Propriétés
IUPAC Name |
1-(4-bromo-2-methylphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-9-8-10(12)4-5-11(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLRTRHMGCFKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine typically involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
The compound is differentiated from analogs by its 4-bromo-2-methylbenzenesulfonyl substituent. Key comparisons include:
- Electronic Effects : The bromine atom in the target compound is moderately electron-withdrawing, offering a balance between stability and reactivity compared to the strongly electron-withdrawing nitro group (e.g., 1-[(4-nitrophenyl)sulfonyl]pyrrolidine) .
Activité Biologique
1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, including enzymes and proteins. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a pyrrolidine ring attached to a sulfonyl group and a brominated aromatic moiety. Its structure can be represented as follows:
This configuration allows for significant biochemical interactions, particularly through electrophilic aromatic substitution mechanisms.
Target Interaction : The sulfonyl group may facilitate hydrogen bonding with amino acid residues in target proteins, while the pyrrolidine ring enhances hydrophobic interactions, potentially increasing binding affinity.
Mode of Action : The compound is hypothesized to undergo electrophilic aromatic substitution, interacting with nucleophiles in biological systems. This interaction may influence various cellular processes, including enzyme activity and signal transduction pathways.
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit notable antibacterial properties. For instance, compounds with similar structures have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Studies on related sulfonamide compounds have demonstrated significant inhibition of acetylcholinesterase (AChE) and urease .
| Enzyme | Inhibition Level |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate |
Anti-inflammatory Activity
Sulfonamide derivatives like this compound have been associated with anti-inflammatory effects. For example, compounds containing similar functionalities have shown efficacy against inflammation in models of brain inflammation, indicating their ability to cross the blood-brain barrier .
Case Studies
- Synthesis and Biological Evaluation : A study synthesized various sulfonamide derivatives including this compound and evaluated their antibacterial and enzyme inhibitory activities. Results indicated that modifications in the substituents significantly influenced biological efficacy .
- Docking Studies : Computational docking studies have been employed to predict the binding interactions of this compound with target proteins such as BSA (bovine serum albumin). These studies revealed favorable binding energies, suggesting strong interactions that could translate into biological activity .
Pharmacokinetics
The pharmacokinetic properties of this compound are critical for its bioavailability and therapeutic potential. Factors such as solubility, stability under physiological conditions, and metabolic pathways are essential for determining its efficacy in vivo.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine?
- Methodology : Synthesis involves sulfonylation of pyrrolidine with 4-bromo-2-methylbenzenesulfonyl chloride. Key factors include:
- Base selection : Aqueous K₂CO₃ or NaOH in THF yields >90% efficiency due to their ability to deprotonate intermediates and stabilize reactive species .
- Solvent choice : THF outperforms DCM (91% vs. 26% yield) due to better solubility of reactants and intermediates .
- Reaction time : 3–6 hours under nitrogen atmosphere to prevent oxidation of intermediates .
- Data conflict : Pyridine as a base in DCM yields only 57%, highlighting solvent-base compatibility challenges .
Q. How can purity and structural integrity be validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirms substitution patterns via characteristic shifts (e.g., sulfonyl group at δ 2.8–3.2 ppm; pyrrolidine protons at δ 1.5–2.5 ppm) .
- Mass spectrometry (MS) : Detects molecular ion peaks at m/z ≈ 318 (M⁺) and fragmentation patterns matching bromine isotopes .
- Thin-layer chromatography (TLC) : Monitors reaction progress using ethyl acetate/hexane (3:7) as a mobile phase .
Q. What are the key physicochemical properties influencing experimental design?
- Solubility : Moderately soluble in THF, DCM, and DMSO but poorly in water, necessitating organic solvents for biological assays .
- Stability : Hydrolytically stable under inert conditions but degrades in acidic/basic environments, requiring pH-neutral storage .
Advanced Research Questions
Q. How does the bromine substituent influence biological activity compared to non-halogenated analogs?
- Mechanistic insight : The 4-bromo group enhances lipophilicity, improving membrane permeability. Comparative studies show a 2–3× increase in enzyme inhibition (e.g., cytochrome P450) versus non-halogenated derivatives due to halogen bonding with active-site residues .
- Data contradiction : Some reports indicate reduced activity in Gram-negative bacteria, attributed to efflux pump interactions .
Q. What strategies resolve enantiomeric mixtures in pyrrolidine derivatives?
- Methodology :
- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralcel OD-H) with hexane/ethanol (90:10) resolves enantiomers (α = 1.2) .
- Asymmetric synthesis : Employ (S)-proline catalysts to induce stereoselectivity during sulfonylation, achieving >80% enantiomeric excess .
Q. How can structural modifications enhance enzyme inhibition specificity?
- Case study : Replacing the methyl group with a fluoromethyl moiety increases binding affinity (ΔG = −5.2 kcal/mol) to kinases via dipole interactions .
- Experimental validation : Kinetic assays (e.g., IC₅₀ determination) and X-ray crystallography reveal competitive inhibition modes .
Q. What are the contradictions in reported cytotoxicity data, and how can they be addressed?
- Conflict : IC₅₀ values vary from 12 µM (HeLa cells) to >50 µM (HEK293), possibly due to assay conditions (e.g., serum content affecting bioavailability) .
- Resolution : Standardize protocols (e.g., 10% FBS, 48-hour exposure) and use orthogonal assays (MTT vs. ATP-luminescence) to verify results .
Key Research Gaps
- Limited data on metabolic pathways (e.g., CYP450 isoform specificity).
- Insufficient crystallographic studies on target-bound complexes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
